molecular formula C5H6F4N4 B15302748 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine CAS No. 937602-82-9

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15302748
CAS No.: 937602-82-9
M. Wt: 198.12 g/mol
InChI Key: QFNBLJYEEOSHQH-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2,2,3,3-tetrafluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazole
  • 2,2,3,3-Tetrafluoropropylamine
  • 1H-1,2,4-Triazole

Uniqueness

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the tetrafluoropropyl group. This combination imparts enhanced chemical stability, biological activity, and selectivity compared to other similar compounds. The fluorine atoms contribute to the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

937602-82-9

Molecular Formula

C5H6F4N4

Molecular Weight

198.12 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H6F4N4/c6-3(7)5(8,9)1-13-2-11-4(10)12-13/h2-3H,1H2,(H2,10,12)

InChI Key

QFNBLJYEEOSHQH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(C(F)F)(F)F)N

Origin of Product

United States

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